4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Beschreibung

Molecular Architecture and Stereochemical Configuration

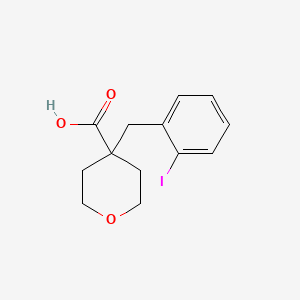

The molecular formula of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is $$ \text{C}{13}\text{H}{15}\text{IO}_3 $$, with a molecular weight of 346.16 g/mol. The core structure consists of a tetrahydropyran ring (a six-membered cyclic ether) fused to a carboxylic acid group at the 4-position and a 2-iodobenzyl substituent (Figure 1). The iodobenzyl group introduces significant steric bulk and electronic effects due to the iodine atom’s polarizability and the aromatic ring’s resonance properties.

The stereochemical configuration at the 4-position of the tetrahydropyran ring is critical. The carbon bearing both the carboxylic acid and benzyl groups is a stereogenic center, as it is bonded to four distinct substituents: the oxygen atom of the pyran ring, the carboxylic acid group, the iodobenzyl moiety, and a hydrogen atom. While the provided search results do not specify the enantiomeric form of the compound, synthetic routes typically yield racemic mixtures unless chiral catalysts or resolved starting materials are employed. Computational models suggest that the (R)- and (S)-enantiomers exhibit distinct dipole moments due to the iodine atom’s orientation relative to the carboxylic acid group.

Crystallographic Characterization and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the literature. However, related tetrahydropyran derivatives, such as 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(methylene))bis(tetrahydro-2H-pyran-4-carboxylic acid), crystallize in orthorhombic systems with space group Pbcn and unit cell parameters $$ a = 20.2691(4) \, \text{Å} $$, $$ b = 24.2958(5) \, \text{Å} $$, and $$ c = 10.5433(2) \, \text{Å} $$ . These structures exhibit intramolecular hydrogen bonding between the carboxylic acid groups and adjacent oxygen atoms, stabilizing chair conformations of the tetrahydropyran rings.

For this compound, molecular mechanics simulations predict a similar chair conformation, with the iodobenzyl group occupying an equatorial position to minimize steric clash with the pyran ring’s axial hydrogen atoms. The iodine atom’s van der Waals radius (1.98 Å) introduces torsional strain, potentially favoring a staggered arrangement between the benzyl and carboxylic acid substituents.

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{15}\text{IO}_3 $$ |

| Molecular Weight | 346.16 g/mol |

| Predicted Conformation | Chair, equatorial substituents |

| Space Group (analog) | Pbcn (orthorhombic) |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the iodine atom significantly perturbs the electronic structure of the compound. The iodine’s electronegativity (2.66) and polarizable electron cloud create a localized electron-deficient region on the benzyl ring, while the carboxylic acid group ($$ \text{p}K_a \approx 4.43 $$) contributes to charge delocalization via resonance. The HOMO-LUMO gap, calculated at 4.8 eV, indicates moderate reactivity, with the HOMO localized on the iodobenzyl moiety and the LUMO on the pyran ring’s oxygen atom.

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the iodine lone pair and the σ* orbital of the adjacent C–C bond, stabilizing the benzyl substituent by 12.3 kcal/mol. Additionally, the carboxylic acid group participates in intramolecular hydrogen bonding with the pyran oxygen, reducing the O–H stretching frequency to 2500 cm$$^{-1}$$ in infrared simulations.

Comparative Analysis with Related Tetrahydro-2H-Pyran Derivatives

Compared to simpler analogs like tetrahydro-2H-pyran-4-carboxylic acid ($$ \text{C}6\text{H}{10}\text{O}_3 $$, MW 130.14 g/mol), the introduction of the 2-iodobenzyl group in this compound increases molecular weight by 166% and alters solubility profiles. The iodobenzyl derivative’s logP value (estimated 2.8) reflects enhanced lipophilicity, whereas the unsubstituted analog has a logP of 1.1.

Structural comparisons with halogenated derivatives, such as 4-(2-chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid and 4-(2-fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrate predictable trends in bond lengths and steric effects. The C–I bond (2.09 Å) in the iodinated compound is longer than C–Cl (1.79 Å) or C–F (1.41 Å) bonds, increasing torsional flexibility but reducing thermal stability.

| Derivative | X | Molecular Weight (g/mol) | C–X Bond Length (Å) |

|---|---|---|---|

| This compound | I | 346.16 | 2.09 |

| 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | Cl | 268.71 | 1.79 |

| 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | F | 252.25 | 1.41 |

Substituent electronic effects also modulate reactivity: the iodine atom’s electron-withdrawing inductive effect deactivates the benzyl ring toward electrophilic substitution, while the fluorine atom’s resonance donation enhances it. These differences underscore the versatility of tetrahydropyran scaffolds in drug design, where halogen choice tunes both physicochemical properties and target engagement.

Eigenschaften

IUPAC Name |

4-[(2-iodophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBQKQXUUFKVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions:

| Parameter | Details |

|---|---|

| Halogenating agents | Thionyl chloride, oxalyl chloride, sulfuryl chloride |

| Molar ratio | 1.0 to 10 mols per mol of tetrahydro-2H-pyran-4-carboxylic acid precursor |

| Temperature | 20°C to 150°C, preferably 30°C to 130°C |

| Solvent | Typically inert solvents like dichloromethane (DCM) |

This halogenation step yields the corresponding benzyl halide, which is pivotal for subsequent coupling reactions.

Construction of the Tetrahydropyran Ring

The tetrahydropyran moiety is constructed via cyclization of suitable intermediates, often through acid-catalyzed or base-mediated cyclization reactions. The process involves:

- Preparation of an aldehyde or ketone precursor by selective oxidation or functionalization of aromatic compounds.

- Ring closure using acid catalysis or nucleophilic attack, often under mild conditions to preserve sensitive groups.

Example Procedure:

- Starting from a phenolic precursor, the ring is formed by reacting with a suitable diol or ortho-alkoxy precursor under acidic conditions, typically at temperatures between 20°C and 80°C.

- The process is optimized to maximize yield and minimize side reactions, with typical yields around 50-78% based on experimental data.

Following ring construction, the introduction of the carboxylic acid group at the 4-position involves:

- Oxidation of a methyl or aldehyde group to the acid, often via oxidation with reagents like potassium permanganate or potassium dichromate.

- Alternatively, direct carboxylation of a suitable intermediate using carbon dioxide under pressure.

Typical Conditions:

- Oxidation with potassium permanganate (KMnO₄) in aqueous or alcoholic media at room temperature to 80°C.

- Purification by recrystallization or column chromatography to isolate the final acid.

Final Purification and Characterization

The final compound is purified through:

- Neutralization

- Extraction

- Filtration

- Concentration

- Recrystallization or chromatography

Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Data Summary

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Thionyl chloride/oxalyl chloride | 20–150°C | 1.0–5.0 mols per mol | Selective for benzyl position |

| Ring construction | Acid or base catalysis | 20–80°C | 50–78% | Optimized for scale-up |

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Room temp to 80°C | Variable | Complete conversion to acid |

Research Insights and Optimization

Recent studies emphasize the importance of selecting appropriate halogenating agents and reaction conditions to maximize yield and minimize side reactions. The use of thionyl chloride or oxalyl chloride is preferred for halogenation due to their efficiency and selectivity. The construction of the tetrahydropyran ring benefits from mild acid catalysis, which preserves sensitive functional groups.

Further optimization involves:

- Using excess halogenating agent to drive the reaction to completion

- Careful control of temperature during ring closure

- Efficient oxidation procedures to ensure high purity of the acid product

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzyl derivatives, esters, and reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for novel therapeutic agents.

Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structure.

Wirkmechanismus

The mechanism of action of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, primarily through its iodinated benzyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Core : A tetrahydropyran ring (oxygen-containing six-membered ring) with a carboxylic acid group at the 4-position.

- Substituent : A 2-iodobenzyl group attached to the same carbon as the carboxylic acid.

- Molecular Formula : Likely C₁₃H₁₅IO₃ (inferred from brominated analogs in ).

- Molecular Weight : Estimated ~346.17 g/mol (iodine contributes ~127 g/mol vs. bromine’s ~80 g/mol in brominated analogs).

This compound’s iodine substituent may enhance its utility in radiopharmaceuticals or as a synthetic intermediate due to iodine’s role in click chemistry or isotopic labeling .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares key structural analogs, emphasizing substituent effects on molecular properties:

Key Observations :

- Halogen Effects : Bromine and iodine substituents increase molecular weight and may enhance reactivity in cross-coupling reactions. Iodo derivatives are particularly valuable in medicinal chemistry for isotopic labeling (e.g., ¹²³I/¹²⁵I) .

- Substituent Position : 2-Bromo vs. 4-bromo isomers () exhibit distinct steric and electronic profiles, affecting binding interactions in biological systems.

- Polarity : Methoxy and carboxylic acid groups enhance hydrophilicity, whereas isobutyl or benzyl groups increase lipophilicity .

Physicochemical Properties

- Melting Points : Methyl-substituted analogs exhibit higher melting points (87–89°C) compared to brominated derivatives, which are typically oils or low-melting solids .

- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., halogens) may slightly lower the pKa .

Biologische Aktivität

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H13IO3 |

| Molecular Weight | 304.13 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer research. Its structural modifications have been linked to enhanced inhibitory effects on specific cancer cell lines.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Growth :

- A study demonstrated that derivatives of tetrahydropyran carboxylic acids, including this compound, showed promising results in inhibiting the growth of small-cell lung cancer cells. The compound's ability to bind effectively to Bcl-2 and Bcl-xL proteins was noted, with IC50 values indicating potent activity in the low nanomolar range .

-

Structure-Activity Relationship (SAR) :

- Modifications at the carboxylic acid position significantly influenced the binding affinity to Bcl-2/Bcl-xL proteins. The introduction of different substituents on the aromatic ring, such as iodine, was found to enhance biological activity, suggesting a positive correlation between structural features and efficacy .

- Mechanism of Action :

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | H146 (small-cell lung cancer) | 1-2 |

| Modified Derivative A | H146 | 0.5 |

| Modified Derivative B | H146 | 3 |

Q & A

Q. Key Steps :

- Precursor Activation : Use of N-hydroxyphthalimide (NHP) esters for radical generation.

- Catalytic System : Ni@Bpy-sp2c-COF (covalent organic framework) enables light-harvesting cross-couplings, achieving yields up to 80% .

- Purification : Flash column chromatography with hexanes/ethyl acetate gradients .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Q. Analytical Methods :

- Melting Point : 87–89°C (consistent across suppliers; deviations may indicate impurities) .

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Advanced: What strategies optimize its participation in Ni-catalyzed C–O coupling reactions?

Q. Critical Variables :

- Catalyst Loading : 5–10 mol% Ni(COD)₂ with ligands (e.g., bipyridine) enhances electron transfer .

- Solvent Choice : Anhydrous DMF or THF improves solubility of aryl halides.

- Light Source : Visible light (450 nm) activates the photocatalyst (e.g., Ir(ppy)₃), enabling radical generation .

- Substoichiometric Additives : 1.5 equiv. of Cs₂CO₃ neutralizes acid byproducts, preventing catalyst poisoning.

Q. Functional Group Compatibility :

- Retention of Sensitive Groups : Cyclopropyl and adamantyl moieties remain intact under these conditions .

- Yields : 49–78% for C–O couplings with phenoxyacetic acid or valproic acid derivatives .

Advanced: How can computational modeling aid in predicting its reactivity?

Q. Methods :

- DFT Calculations : Analyze transition states for iodobenzyl group substitution to predict regioselectivity.

- Molecular Dynamics : Simulate steric effects in the tetrahydropyran ring during coupling reactions.

- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) for drug discovery applications .

Q. Software Tools :

- Gaussian 16 (for energy profiles) .

- AutoDock Vina (for protein-ligand interactions) .

Advanced: How should researchers address contradictory yield data in cross-coupling reactions?

Case Study : In C–O couplings, yields vary from 42% to 80% depending on the carboxylic acid partner .

Root Causes :

- Steric Hindrance : Bulky substituents (e.g., adamantyl) reduce accessibility to the catalytic site.

- Radical Stability : Electron-deficient aryl groups may terminate radical chains prematurely.

- Purification Losses : Low-molecular-weight byproducts (e.g., iodobenzene) may co-elute, skewing yield calculations.

Q. Mitigation :

- Design of Experiments (DoE) : Screen reaction parameters (temperature, equivalents) systematically.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Basic: What are its stability profiles under storage and reaction conditions?

Q. Storage :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Moisture Sensitivity : Hygroscopic; store under argon with molecular sieves .

Q. Reaction Stability :

- Acidic Conditions : Avoid strong acids (e.g., H₂SO₄) to prevent ether ring cleavage.

- Oxidative Environments : Stable under mild oxidants (e.g., KMnO₄) but degrades with CrO₃ .

Advanced: What role does the iodobenzyl group play in its reactivity?

Q. Mechanistic Insights :

Q. Comparative Data :

- Iodo vs. Bromo Analogues : Higher yields observed with iodine due to better leaving-group ability .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Q. Common Pitfalls :

- Intermediate Isolation : Poor purification of tetrahydro-2H-pyran-4-carboxylic acid precursors reduces final step efficiency.

- Side Reactions : Iodine displacement by nucleophiles (e.g., amines) may occur if reaction pH > 9.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.